Dihydrofuranocaulesone
Description
Dihydrofuranocaulesone is a novel organic compound belonging to the diphenylamine analog family, characterized by a fused dihydrofuran ring system. This structural motif confers unique electronic and steric properties, distinguishing it from simpler diphenylamine derivatives.
Properties
CAS No. |
76465-76-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(5Z)-3,6,10-trimethyl-7,8,9,10-tetrahydro-4H-cyclodeca[b]furan-11-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)15-13(8-7-10)12(3)9-17-15/h7,9,11H,4-6,8H2,1-3H3/b10-7- |
InChI Key |
BFHPKXLIWLFVOZ-YFHOEESVSA-N |
SMILES |
CC1CCCC(=CCC2=C(C1=O)OC=C2C)C |
Isomeric SMILES |
CC1CCC/C(=C\CC2=C(C1=O)OC=C2C)/C |
Canonical SMILES |
CC1CCCC(=CCC2=C(C1=O)OC=C2C)C |
Synonyms |
dihydrofuranocaulesone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrofuranocaulesone shares key structural features with several pharmacologically relevant compounds, including tofenamic acid, thyroxine (T4), and triiodothyronine (T3). Below is a comparative analysis based on molecular architecture, physicochemical properties, and functional implications.
Structural Similarities and Differences
Table 1: Structural Comparison
Key Observations :
- This compound vs.
- This compound vs. Thyroid Hormones: Unlike T3/T4, this compound lacks iodine and a diphenyl ether linkage, suggesting divergent biological targets.
Physicochemical Properties
Table 2: Property Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~285 | 3.2 | <0.1 (lipophilic) |
| Tofenamic acid | 261.7 | 4.1 | 0.05 (pH 7.4) |
| Thyroxine (T4) | 776.9 | 2.8 | 0.01 (aqueous) |
Research Findings and Limitations
While its dihydrofuran ring suggests enhanced metabolic stability compared to linear diphenylamines, experimental validation of bioactivity is pending.
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